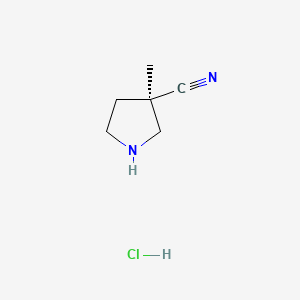
(R)-3-Methylpyrrolidine-3-carbonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Methylpyrrolidine-3-carbonitrile hydrochloride is a chiral compound with significant applications in various fields of chemistry and pharmaceuticals. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methylpyrrolidine-3-carbonitrile hydrochloride typically involves the reaction of ®-3-Methylpyrrolidine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting nitrile is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-3-Methylpyrrolidine-3-carbonitrile hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials and advanced purification techniques such as recrystallization and chromatography to obtain the final product.
化学反応の分析
Types of Reactions
®-3-Methylpyrrolidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
®-3-Methylpyrrolidine-3-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of ®-3-Methylpyrrolidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
®-3-Methylpyrrolidine: The parent compound without the nitrile group.
®-3-Methylpyrrolidine-3-carboxylic acid: An oxidized derivative.
®-3-Methylpyrrolidine-3-amine: A reduced derivative.
Uniqueness
®-3-Methylpyrrolidine-3-carbonitrile hydrochloride is unique due to its chiral nature and the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.
生物活性
(R)-3-Methylpyrrolidine-3-carbonitrile hydrochloride is a chiral compound with a molecular formula of C₅H₉ClN₂ and a molecular weight of 132.59 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a cyano group at the 3-position, which significantly influences its reactivity and biological interactions. The presence of the hydrochloride salt enhances its solubility in water, facilitating various applications in chemical synthesis and biological studies.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that this compound can modulate specific receptors, particularly within neuropharmacology contexts. Its unique stereochemistry allows it to influence biological targets selectively, which is crucial for its potential therapeutic effects.
Neuropharmacological Activity
Studies have shown that this compound exhibits significant effects on neurotransmitter systems. For instance, it has been investigated for its potential role in treating conditions related to neurotransmitter dysregulation, such as anxiety and depression. The compound's ability to interact with various receptors suggests that it may enhance or inhibit neurotransmitter activity depending on the context .
Anticancer Potential
Recent investigations into the anticancer properties of this compound have revealed promising results. Preliminary studies indicate that it may possess selective inhibitory effects on certain cancer cell lines, potentially through modulation of signaling pathways involved in cell proliferation and survival. Further research is necessary to elucidate the specific mechanisms by which this compound exerts its anticancer effects .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound, providing insights into its pharmacological potential:
特性
分子式 |
C6H11ClN2 |
|---|---|
分子量 |
146.62 g/mol |
IUPAC名 |
(3R)-3-methylpyrrolidine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H10N2.ClH/c1-6(4-7)2-3-8-5-6;/h8H,2-3,5H2,1H3;1H/t6-;/m0./s1 |
InChIキー |
JCZTVYVXESIUGM-RGMNGODLSA-N |
異性体SMILES |
C[C@]1(CCNC1)C#N.Cl |
正規SMILES |
CC1(CCNC1)C#N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















